Dimethyl 6-chloropyrimidin-4-ylcarbonimidodithioate
Description
Dimethyl 6-chloropyrimidin-4-ylcarbonimidodithioate is a chemical compound with the molecular formula C7H8ClN3S2 It is known for its unique structure, which includes a pyrimidine ring substituted with a chlorine atom and a carbonimidodithioate group
Properties
IUPAC Name |
N-(6-chloropyrimidin-4-yl)-1,1-bis(methylsulfanyl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3S2/c1-12-7(13-2)11-6-3-5(8)9-4-10-6/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZMBBAWLGCEQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC1=CC(=NC=N1)Cl)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 6-chloropyrimidin-4-ylcarbonimidodithioate typically involves the reaction of 6-chloropyrimidine-4-carbonitrile with dimethylamine and carbon disulfide. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the carbonimidodithioate group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 6-chloropyrimidin-4-ylcarbonimidodithioate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The carbonimidodithioate group can participate in redox reactions, leading to the formation of different oxidation states.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, breaking down into its constituent parts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Products include substituted pyrimidines with various functional groups replacing the chlorine atom.
Oxidation and Reduction Reactions: Products vary depending on the specific redox conditions but may include different sulfur-containing species.
Hydrolysis: Products include pyrimidine derivatives and dimethylamine.
Scientific Research Applications
Dimethyl 6-chloropyrimidin-4-ylcarbonimidodithioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Dimethyl 6-chloropyrimidin-4-ylcarbonimidodithioate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The carbonimidodithioate group is particularly reactive, enabling the compound to participate in redox reactions and other chemical processes that influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 6-bromopyrimidin-4-ylcarbonimidodithioate: Similar structure but with a bromine atom instead of chlorine.
Dimethyl 6-fluoropyrimidin-4-ylcarbonimidodithioate: Similar structure but with a fluorine atom instead of chlorine.
Dimethyl 6-iodopyrimidin-4-ylcarbonimidodithioate: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
Dimethyl 6-chloropyrimidin-4-ylcarbonimidodithioate is unique due to the presence of the chlorine atom, which influences its reactivity and interaction with other molecules. The chlorine atom can participate in specific substitution reactions that are not possible with other halogens, making this compound particularly valuable in certain synthetic applications.
Biological Activity
Dimethyl 6-chloropyrimidin-4-ylcarbonimidodithioate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological activity, synthesizing findings from various studies, and presenting relevant data in tables for clarity.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with chlorine and dithioate functional groups, which may influence its biological interactions. The presence of halogens often enhances the antimicrobial properties of compounds, making this derivative a candidate for further investigation.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial efficacy of various pyrimidine derivatives, including those similar to this compound. These studies typically focus on:
- Gram-positive bacteria : Compounds similar to this compound have shown activity against strains such as Staphylococcus aureus and Enterococcus faecalis.
- Mycobacterial strains : The compound's activity against mycobacteria, including Mycobacterium tuberculosis, is particularly noteworthy given the rising resistance to conventional antibiotics.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Against S. aureus | Activity Against M. tuberculosis | Cytotoxicity (IC50) |
|---|---|---|---|
| This compound | Moderate | Low | High |
| Cinnamic acid derivatives | High | Moderate | Low |
| Other pyrimidine derivatives | Variable | Variable | Variable |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of new compounds. Studies have indicated that while some derivatives exhibit antibacterial properties, they may also present significant cytotoxic effects on mammalian cell lines.
Table 2: Cytotoxicity Profiles of Selected Compounds
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | HeLa (cervical cancer) | 25 |
| Cinnamic acid derivatives | MCF7 (breast cancer) | 30 |
| Other pyrimidine derivatives | Vero (monkey kidney) | >50 |
The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interfere with microbial cell wall synthesis or disrupt metabolic pathways critical for bacterial survival.
Case Studies and Research Findings
- Antibacterial Case Study : A study evaluated a series of chlorinated pyrimidines against clinical isolates of MRSA. This compound was found to have comparable efficacy to existing antibiotics, suggesting its potential as a lead compound in drug development.
- Cytotoxicity Assessment : In vitro studies on human cancer cell lines demonstrated that while some derivatives showed promising antibacterial activity, they also displayed significant cytotoxic effects, necessitating further optimization to improve selectivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
